molecular formula C30H44O4 B13079382 Kadsudilactone

Kadsudilactone

Cat. No.: B13079382
M. Wt: 468.7 g/mol
InChI Key: ICCRBQBVSMVIHE-ZHOVTUGESA-N
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Description

Kadsudilactone is a triterpenoid lactone first isolated from Kadsura species (Schisandraceae family) in 1991 . Its molecular formula is C₃₀H₄₄O₄ (molecular weight: 468.68), characterized by a 3,4-seco-cycloartane skeleton with a seven-membered lactone ring formed through A-ring cleavage and re-cyclization . It is primarily sourced from Kadsura longipedunculata (syn. Kadsurapeltigera) and Kadsura coccinea .

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(1S,3R,9R,12S,13S,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadecan-6-one

InChI

InChI=1S/C30H44O4/c1-18-7-8-21(33-25(18)32)19(2)20-11-13-28(6)23-10-9-22-26(3,4)34-24(31)12-14-29(22)17-30(23,29)16-15-27(20,28)5/h7,19-23H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,27+,28-,29+,30-/m0/s1

InChI Key

ICCRBQBVSMVIHE-ZHOVTUGESA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CCC(=O)OC6(C)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(=O)OC6(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kadsudilactone typically involves the extraction from the EtOAc (ethyl acetate) extracts of Kadsura coccinea . The isolation process includes various chromatographic techniques to purify the compound. The structures of the isolated compounds are established using 1D and 2D NMR techniques and mass spectroscopy .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Kadsudilactone, like other triterpenoid lactones, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, but they typically involve standard laboratory procedures.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.

Mechanism of Action

The exact mechanism of action of Kadsudilactone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and apoptosis . Further research is needed to elucidate the detailed mechanisms and identify the primary molecular targets.

Comparison with Similar Compounds

Key Pharmacological Activities :

  • Anti-HIV : Inhibits HIV-1 reverse transcriptase via competitive binding .
  • Antineoplastic : Demonstrates cytotoxicity against leukemia P388 cells (IC₅₀: ~10 μg/mL) .
  • Anti-inflammatory : Modulates glutathione (GSH) levels and suppresses pro-inflammatory cytokines in rheumatoid arthritis models .

Kadsudilactone belongs to the 3,4-seco-cycloartane triterpenoid family, sharing structural and functional similarities with several related compounds. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of this compound and Analogues
Compound Molecular Formula Key Structural Features Source Plant Pharmacological Activities References
This compound C₃₀H₄₄O₄ 3,4-seco-cycloartane; 7-membered lactone ring K. longipedunculata Anti-HIV, antineoplastic, anti-inflammatory
Kadsulactone C₃₀H₄₄O₃ 3,4-seco-cycloartane; 6-membered lactone ring K. coccinea Antineoplastic, anti-HIV (weaker than this compound)
Schisanlactone A C₃₂H₄₆O₈ 3,4-seco-cycloartane; hydroxylated lactone K. heteroclita Hepatoprotective, anti-oxidative
Nigranoic Acid C₃₀H₄₆O₄ 3,4-seco-cycloartane; carboxylic acid at C-21 Schisandra sphaerandra HIV-1 RT inhibition (IC₅₀: 3.2 μM)
Changnanic Acid C₃₀H₄₆O₅ 3,4-seco-cycloartane; hydroxylated at C-12 K. coccinea Anti-proliferative (RA-FLS cells)
Key Structural Differences

Lactone Ring Size: this compound forms a 7-membered lactone, while Kadsulactone has a 6-membered ring. Schisanlactone A contains additional hydroxyl groups, increasing its polarity and bioavailability .

Functional Group Modifications: Nigranoic Acid lacks a lactone ring but has a C-21 carboxylic acid, contributing to its potent anti-HIV activity via direct enzyme inhibition . Changnanic Acid features a hydroxyl group at C-12, enhancing its anti-proliferative effects on rheumatoid arthritis synoviocytes .

Pharmacological Contrasts
  • Anti-HIV Activity: this compound and Nigranoic Acid both inhibit HIV-1 reverse transcriptase, but Nigranoic Acid’s IC₅₀ (3.2 μM) is superior due to its carboxylic acid moiety .
  • Antineoplastic Effects : this compound shows broader cytotoxicity than Kadsulactone, likely due to its extended lactone ring stabilizing hydrophobic interactions with cellular targets .
  • Anti-inflammatory Mechanisms: this compound downregulates GSH levels in synovial cells (IC₅₀: 12.3 μM), while Schisanlactone B and Heteroclitalactone A exhibit stronger binding to GSH in molecular docking studies (binding energy: -4.87 kcal/mol vs. -3.64 kcal/mol for this compound) .

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